molecular formula C9H11NO3 B1369398 1-Ethoxy-4-methyl-2-nitrobenzene CAS No. 85653-54-9

1-Ethoxy-4-methyl-2-nitrobenzene

Cat. No.: B1369398
CAS No.: 85653-54-9
M. Wt: 181.19 g/mol
InChI Key: QCDITDRNYKTXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring

Scientific Research Applications

1-Ethoxy-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of 1-Ethoxy-4-methyl-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effect of this pathway is the formation of a substituted benzene ring .

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility than ketones of about the same molecular weight . This could potentially impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom in the aromatic system is replaced with an electrophile .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the water solubility of nitro compounds like this compound is low , which could influence its action, efficacy, and stability in aqueous environments.

Future Directions

The future directions for the study and application of 1-Ethoxy-4-methyl-2-nitrobenzene could involve further exploration of its synthesis, reactions, and properties. This could include the development of more efficient synthesis methods, the investigation of new reactions, and a more detailed analysis of its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Reduction: 1-Ethoxy-4-methyl-2-aminobenzene.

    Oxidation: 1-Ethoxy-4-carboxy-2-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-Ethoxy-4-methyl-2-nitrobenzene can be compared with other similar compounds such as:

    1-Ethoxy-2-nitrobenzene: Lacks the methyl group, resulting in different reactivity and applications.

    1-Methyl-2-nitrobenzene: Lacks the ethoxy group, affecting its solubility and chemical behavior.

    1-Ethoxy-4-nitrobenzene: Lacks the methyl group, influencing its physical and chemical properties.

Properties

IUPAC Name

1-ethoxy-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDITDRNYKTXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602779
Record name 1-Ethoxy-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85653-54-9
Record name 1-Ethoxy-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-4-methyl-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-4-methyl-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Ethoxy-4-methyl-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Ethoxy-4-methyl-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Ethoxy-4-methyl-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Ethoxy-4-methyl-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.